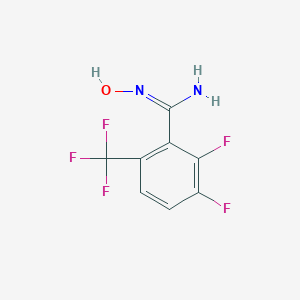
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Wittig reagent and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product. The ylide intermediate is a highly reactive species that can undergo various reactions, such as cycloaddition, oxidation, and reduction.
Biochemische Und Physiologische Effekte
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include the need for careful handling due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several potential future directions for 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential direction is the exploration of its potential applications in the development of new materials, such as polymers and nanoparticles. Additionally, the compound's potential use in drug discovery and medicinal chemistry is an area that requires further investigation.
Conclusion:
In conclusion, 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves the reaction of phosphonium salt with an aldehyde or ketone, and the mechanism of action involves the formation of an ylide intermediate. The compound has been extensively studied for its potential applications in various scientific research fields, and there are several potential future directions for its research.
Synthesemethoden
The synthesis of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the reaction of phosphonium salt with an aldehyde or ketone. This reaction is known as the Wittig reaction and is widely used in organic chemistry for the synthesis of alkenes. The reaction between the phosphonium salt and aldehyde or ketone results in the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has been extensively studied for its potential applications in various scientific research fields. This compound has been used in the synthesis of various natural products, such as terpenes, steroids, and alkaloids. It has also been used in the preparation of functionalized polymers and in the development of new materials.
Eigenschaften
CAS-Nummer |
13989-64-5 |
|---|---|
Produktname |
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- |
Molekularformel |
C22H24NP |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
tert-butylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H24NP/c1-22(2,3)23-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
PAVNXBJENBMNKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
13989-64-5 |
Synonyme |
N2-(1,1,1-TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-2-METHYLPROPAN-2-AMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



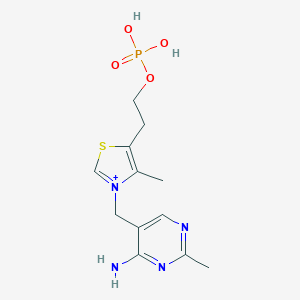
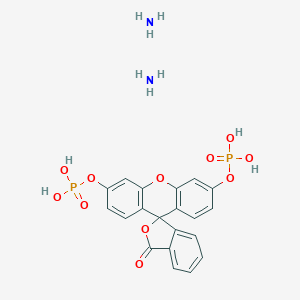
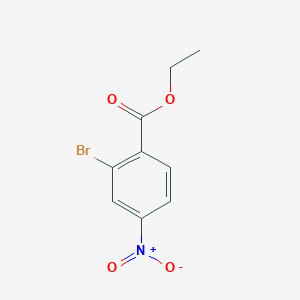
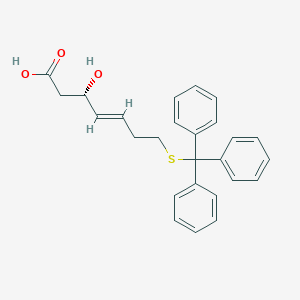
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)




![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)
